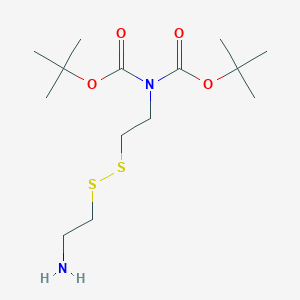
C14H28N2O4S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C14H28N2O4S2 di-boc-cystamine . It is a white solid widely used in organic synthesis, particularly for protecting thiol groups. This compound plays a crucial role in the preparation of peptide and protein conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-boc-cystamine can be synthesized through various methods. One common approach involves the reaction of cystamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields di-boc-cystamine with high purity .
Industrial Production Methods: Industrial production of di-boc-cystamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Di-boc-cystamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds.
Reduction: Reduction of di-boc-cystamine can break disulfide bonds, yielding free thiol groups.
Substitution: It can participate in substitution reactions where the Boc protecting groups are removed under acidic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove Boc protecting groups.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Removal of Boc groups yields cystamine.
Scientific Research Applications
Di-boc-cystamine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, particularly for protecting thiol groups during chemical reactions.
Biology: Di-boc-cystamine is employed in the study of redox biology and disulfide bond formation.
Industry: Di-boc-cystamine is used in the production of various biochemical reagents and intermediates
Mechanism of Action
The mechanism of action of di-boc-cystamine involves its ability to protect thiol groups by forming stable disulfide bonds. This protection is crucial during peptide and protein synthesis, preventing unwanted reactions with other functional groups. The Boc protecting groups can be selectively removed under acidic conditions, allowing for controlled release of the thiol groups .
Comparison with Similar Compounds
Cystamine: Similar to di-boc-cystamine but lacks the Boc protecting groups.
Di-tert-butyl dicarbonate (Boc2O): Used in the synthesis of di-boc-cystamine.
Dithiothreitol (DTT): A reducing agent that can break disulfide bonds.
Uniqueness: Di-boc-cystamine is unique due to its dual functionality of protecting thiol groups and being easily removable under acidic conditions. This makes it highly valuable in peptide and protein synthesis, where selective protection and deprotection of functional groups are essential .
Properties
Molecular Formula |
C14H28N2O4S2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)16(8-10-22-21-9-7-15)12(18)20-14(4,5)6/h7-10,15H2,1-6H3 |
InChI Key |
GDQAOWSFAQASER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCSSCCN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


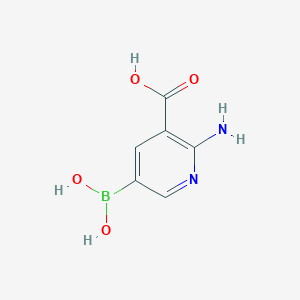

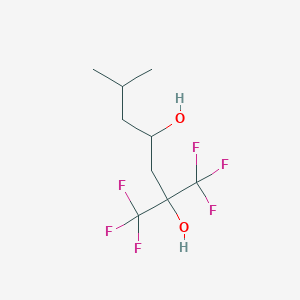

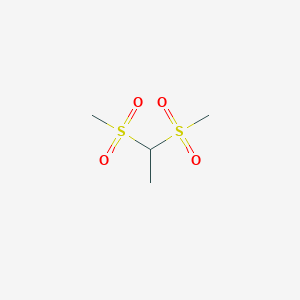

![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)
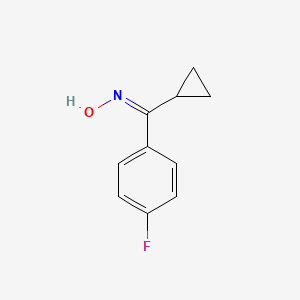
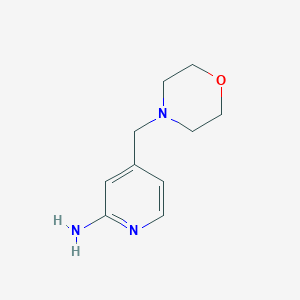
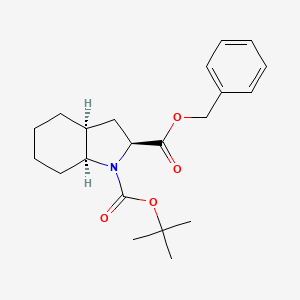
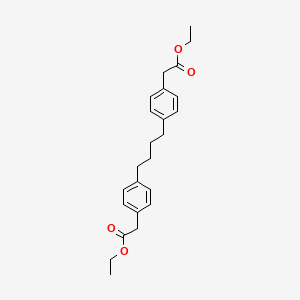
![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
